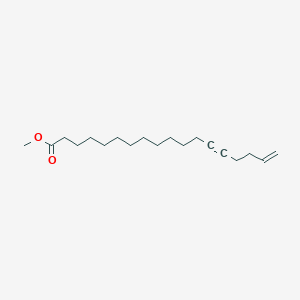
Methyl octadec-17-EN-13-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadec-17-EN-13-ynoate is an organic compound with the molecular formula C19H32O2 It is a methyl ester derivative of an unsaturated fatty acid, characterized by the presence of both a double bond and a triple bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-17-EN-13-ynoate can be synthesized through several synthetic routes. One common method involves the esterification of octadec-17-EN-13-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-17-EN-13-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of the double and triple bonds can yield saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated esters
Substitution: Hydrolyzed acids, amides
Scientific Research Applications
Methyl octadec-17-EN-13-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl octadec-17-EN-13-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of bioactive metabolites. These metabolites may exert effects on cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl octadec-9-en-13-ynoate
- Methyl octadec-6-ynoate
Comparison
Methyl octadec-17-EN-13-ynoate is unique due to the specific positioning of its double and triple bonds, which can influence its reactivity and biological activity
Properties
CAS No. |
62204-08-4 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-17-en-13-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4-5,8-18H2,2H3 |
InChI Key |
NOHOOPQDJSDBFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC#CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















